

# Synthesis of 4-Bromo-2-methoxyaniline from o-Anisidine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Bromo-2-methoxyaniline

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This guide provides a comprehensive overview of the synthesis of **4-Bromo-2-methoxyaniline**, a key intermediate in pharmaceutical and chemical research, starting from o-anisidine. The document outlines a detailed experimental protocol, presents key quantitative data in a structured format, and includes a visual representation of the experimental workflow.

## Reaction Overview

The synthesis involves the electrophilic aromatic substitution of o-anisidine (2-methoxyaniline) to introduce a bromine atom at the para position relative to the activating amino group. The methoxy group at the ortho position also influences the regioselectivity of the reaction. A common and effective method utilizes 2,4,4,6-tetrabromo-2,5-cyclohexadienone as the brominating agent, which allows for a controlled reaction under mild conditions.

## Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of **4-Bromo-2-methoxyaniline** from o-anisidine.

Parameter	Value	Reference
Reactants		
o-Anisidine (2-Methoxyaniline)	15 g (0.122 mol)	[1]
2,4,4,6-Tetrabromo-2,5-cyclohexadienone	50 g (0.122 mol)	[1]
Solvent		
Methylene Chloride	250 ml	[1]
Reaction Conditions		
Initial Temperature	-10°C	[1]
Reaction Temperature	Below -5°C	[1]
Product Information		
Product Name	4-Bromo-2-methoxyaniline	[1]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> BrNO	[1]
Molecular Weight	202.05 g/mol	[2]
Yield	23.68 g (96%)	[1]
Melting Point	56.5-58°C (from petroleum ether)	[1]
Elemental Analysis	Calculated	Found
Carbon (C)	41.61%	41.59%[1]
Hydrogen (H)	3.99%	3.99%[1]
Bromine (Br)	39.55%	39.49%[1]
Nitrogen (N)	6.93%	6.92%[1]

## Experimental Protocol

This section details the step-by-step procedure for the synthesis of **4-Bromo-2-methoxyaniline**.

Materials:

- o-Anisidine (2-Methoxyaniline)
- 2,4,4,6-Tetrabromo-2,5-cyclohexadienone
- Methylene Chloride ( $\text{CH}_2\text{Cl}_2$ )
- 2N Sodium Hydroxide (NaOH) solution
- Water ( $\text{H}_2\text{O}$ )
- Magnesium Sulfate ( $\text{MgSO}_4$ )
- Silica Gel for column chromatography
- Petroleum Ether

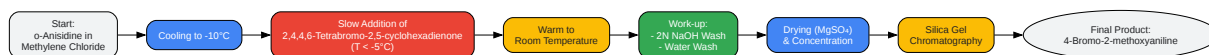
Procedure:

- Reaction Setup: In a suitable reaction vessel, dissolve 15 g (0.122 mol) of o-anisidine in 250 ml of methylene chloride.[\[1\]](#)
- Cooling: Chill the solution to  $-10^\circ\text{C}$  using an appropriate cooling bath.[\[1\]](#)
- Addition of Brominating Agent: Slowly add 50 g (0.122 mol) of 2,4,4,6-tetrabromo-2,5-cyclohexadienone to the chilled solution.[\[1\]](#) It is crucial to maintain the reaction temperature below  $-5^\circ\text{C}$  during the addition.[\[1\]](#)
- Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature.[\[1\]](#)
- Work-up:
  - Transfer the reaction mixture to a separatory funnel.

- Wash the organic layer twice with 75 ml portions of 2N sodium hydroxide solution.[1]
- Follow by washing twice with 25 ml portions of water.[1]
- Drying and Concentration: Dry the organic layer over magnesium sulfate, filter, and then evaporate the solvent under reduced pressure to obtain the crude product.[1]
- Purification: Purify the crude product by silica gel column chromatography, eluting with methylene chloride.[1]
- Final Product: The purified product, **4-Bromo-2-methoxyaniline**, is obtained as a solid.[1]  
Recrystallization from petroleum ether can be performed if necessary to yield the final product with a melting point of 56.5-58°C.[1]

## Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.



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Caption: Experimental workflow for the synthesis of **4-Bromo-2-methoxyaniline**.

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## References

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